molecular formula C12H6N2Na2O10S4 B13077377 2, 2'-Dithiobis[5-nitro-benzenesulfonic acid,, disodium salt

2, 2'-Dithiobis[5-nitro-benzenesulfonic acid,, disodium salt

Cat. No.: B13077377
M. Wt: 512.4 g/mol
InChI Key: KYXZBAVYIMCYPO-UHFFFAOYSA-L
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Description

Properties

Molecular Formula

C12H6N2Na2O10S4

Molecular Weight

512.4 g/mol

IUPAC Name

disodium;5-nitro-2-[(4-nitro-2-sulfonatophenyl)disulfanyl]benzenesulfonate

InChI

InChI=1S/C12H8N2O10S4.2Na/c15-13(16)7-1-3-9(11(5-7)27(19,20)21)25-26-10-4-2-8(14(17)18)6-12(10)28(22,23)24;;/h1-6H,(H,19,20,21)(H,22,23,24);;/q;2*+1/p-2

InChI Key

KYXZBAVYIMCYPO-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)[O-])SSC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Denitrification Step (Nitration of m-Bromotoluene)

  • Objective: Introduce a nitro group at the 2-position and bromine at the 5-position on the toluene ring.
  • Procedure:
    • A nitration mixture composed of concentrated nitric acid (7 mol/L) and concentrated sulfuric acid (9 mol/L) in a 1:1 volume ratio is prepared.
    • This nitration mixture is added dropwise to m-bromotoluene at a controlled temperature of 45-55 °C.
    • The reaction is maintained for approximately 2 hours at around 50 °C.
    • The organic phase is extracted using toluene, dried, and evaporated to yield 2-nitro-5-bromotoluene.
  • Yield and Physical Data:
    • Yield: Approximately 67.4%
    • Appearance: Pale yellow needle crystals
    • Melting point: 55-56 °C

Oxidation Step (Conversion to 2-Nitro-5-Bromobenzoic Acid)

  • Objective: Oxidize the methyl group on 2-nitro-5-bromotoluene to the corresponding carboxylic acid.
  • Procedure:
    • The 2-nitro-5-bromotoluene is dissolved in water and heated to 45-55 °C.
    • Potassium permanganate solution (5 wt%) is added in a molar ratio of 2-3 equivalents relative to the substrate.
    • The mixture is stirred and allowed to react for 2-8 hours at 45-55 °C.
    • After reaction completion, the manganese dioxide precipitate is filtered off.
    • The filtrate is acidified with 1:1 hydrochloric acid to pH < 1 to precipitate 2-nitro-5-bromobenzoic acid.
  • Yield and Physical Data:
    • Yield: Approximately 78-80%
    • Melting point: 138-140 °C

Vulcanisation Step (Formation of DTNB)

  • Objective: Formation of the disulfide bond by reaction with sodium sulfide.
  • Procedure:
    • The 2-nitro-5-bromobenzoic acid is dissolved in water, and the pH is adjusted to above 3.5.
    • The solution is heated to 45-55 °C with stirring.
    • Sodium sulfide solution (5-8 wt%) is added in batches, with a molar ratio of sodium sulfide to substrate of about 0.95-1.10.
    • The mixture is allowed to react for 2 hours.
    • The reaction mixture is then acidified to pH < 1 with 1:1 hydrochloric acid to precipitate the DTNB product.
  • Yield and Physical Data:
    • Yield: Approximately 70-72%
    • The product is isolated by filtration and drying.
  • Optional Step: Recrystallization from ice acetic acid can be performed to purify the final product.

Research Findings and Advantages

  • The described synthetic route uses inexpensive and readily available raw materials such as m-bromotoluene.
  • The process avoids complex intermediates like chloro-2-nitrobenzaldehyde, which are costly and difficult to prepare.
  • Reaction conditions are mild (moderate temperatures, aqueous media), facilitating scalability and industrial application.
  • The overall yield of the three-step process is approximately 35% or higher, which is industrially acceptable.
  • The method provides strong production controllability and cost-effectiveness.
  • The use of potassium permanganate as an oxidant is efficient and straightforward.
  • The vulcanisation step effectively forms the disulfide bond using sodium sulfide in aqueous solution, a relatively safe and manageable reagent.

Chemical Reactions Analysis

2, 2’-Dithiobis[5-nitro-benzenesulfonic acid, disodium salt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include reducing agents like dithiothreitol (DTT) and oxidizing agents such as hydrogen peroxide. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of the disulfide bond in the compound can yield 5-nitro-2-mercaptobenzenesulfonic acid .

Comparison with Similar Compounds

Chemical Structure :

  • IUPAC Name : Disodium 2,2'-dithiobis(5-nitrobenzenesulfonate)
  • Molecular Formula : $ \text{C}{12}\text{H}6\text{N}2\text{Na}2\text{O}{10}\text{S}4 $
  • Key Features: Contains a disulfide (-S-S-) bridge linking two 5-nitrobenzenesulfonic acid moieties. Sulfonic acid groups ($-\text{SO}3\text{Na}$) ensure high water solubility and ionic character. Nitro groups ($-\text{NO}2$) provide strong electron-withdrawing effects, influencing redox activity and stability.

Applications :
Primarily used in biochemical assays for thiol group detection, redox studies, and as a stabilizing agent in aqueous solutions due to its hydrophilic nature .

Comparison with Structurally Similar Compounds

5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman’s Reagent)

  • CAS : 69-78-3
  • Molecular Formula : $ \text{C}{14}\text{H}8\text{N}2\text{O}8\text{S}_2 $
  • Key Differences :
    • Functional Groups : Carboxylic acid ($-\text{COOH}$) vs. sulfonic acid ($-\text{SO}_3\text{Na}$) in the target compound.
    • Solubility : DTNB is less water-soluble due to carboxylic acid groups, requiring organic solvents for dissolution. The target compound’s sulfonate groups enhance aqueous solubility .
    • Applications : DTNB is widely used for spectrophotometric quantification of thiol groups in proteins. The target compound’s sulfonate groups may improve compatibility with aqueous biological systems .

Disodium 2,2'-Thiobis[5-aminobenzenesulfonate] (CAS 85959-66-6)

  • Molecular Formula : $ \text{C}{12}\text{H}{10}\text{N}2\text{Na}2\text{O}6\text{S}3 $
  • Key Differences: Substituents: Amino groups ($-\text{NH}2$) replace nitro groups ($-\text{NO}2$). Reactivity: Amino groups are electron-donating, reducing oxidative stability compared to the nitro-substituted compound. Likely used in dye synthesis or as a redox mediator .

Dimesna (2,2'-Dithiodiethanesulfonic acid, disodium salt)

  • CAS : 16208-51-8
  • Molecular Formula : $ \text{C}4\text{H}6\text{Na}2\text{O}6\text{S}_4 $
  • Key Differences :
    • Backbone : Aliphatic ethane chain vs. aromatic benzene rings in the target compound.
    • Applications : Dimesna is a uroprotectant in chemotherapy, leveraging its aliphatic disulfide structure for renal protection. The target compound’s aromaticity may offer enhanced stability in oxidative environments .

Data Table: Comparative Analysis

Compound Name CAS Number Molecular Formula Key Functional Groups Solubility (Water) Primary Applications
Target Compound - $ \text{C}{12}\text{H}6\text{N}2\text{Na}2\text{O}{10}\text{S}4 $ Disulfide, nitro, sulfonate High Redox assays, thiol detection
DTNB (Ellman’s Reagent) 69-78-3 $ \text{C}{14}\text{H}8\text{N}2\text{O}8\text{S}_2 $ Disulfide, nitro, carboxylic acid Low (organic solvents) Thiol quantification
Disodium 2,2'-Thiobis[5-aminobenzenesulfonate] 85959-66-6 $ \text{C}{12}\text{H}{10}\text{N}2\text{Na}2\text{O}6\text{S}3 $ Disulfide, amino, sulfonate Moderate Dye intermediates, redox mediators
Dimesna 16208-51-8 $ \text{C}4\text{H}6\text{Na}2\text{O}6\text{S}_4 $ Aliphatic disulfide, sulfonate High Chemotherapy adjunct

Redox Activity

  • The disulfide bond in the target compound enables reversible redox reactions, similar to DTNB. However, its sulfonate groups reduce pH dependency, making it suitable for neutral to alkaline conditions .
  • Compared to amino-substituted analogs (e.g., CAS 85959-66-6), the nitro groups enhance oxidative stability, critical for long-term storage .

Environmental Impact

  • Sulfonic acid derivatives (e.g., target compound, dimesna) exhibit higher biodegradability compared to alkylated analogs (e.g., CAS 5136-51-6 with dodecyl chains), which persist in ecosystems due to hydrophobicity .

Biological Activity

2,2'-Dithiobis[5-nitro-benzenesulfonic acid, disodium salt] (DTNB) is a chemical compound widely used in biochemical research, particularly in studies involving thiol groups and protein interactions. Its primary function is as a reagent for the quantification of thiol groups in proteins and peptides. This article explores the biological activity of DTNB, including its mechanisms of action, applications in research, and relevant case studies.

  • Chemical Formula : C₁₂H₈N₂O₈S₂
  • Molecular Weight : 318.33 g/mol
  • CAS Number : 117207-24-6

DTNB acts primarily by reacting with thiol groups (-SH) to form mixed disulfides and release 5-nitro-2-thiobenzoate (NTB), which can be quantified spectrophotometrically. The reaction can be summarized as follows:

R SH+DTNBR S S NTB+H+\text{R SH}+\text{DTNB}\rightarrow \text{R S S NTB}+\text{H}^+

This reaction is significant in various biological contexts, including enzyme activity assays and the study of oxidative stress.

Biological Applications

  • Quantification of Thiols : DTNB is extensively used to measure free thiol concentrations in proteins, which is crucial for understanding protein folding, stability, and function.
  • Enzyme Inhibition Studies : The compound is employed to evaluate the role of cysteine residues in enzyme active sites by modifying these residues and assessing the resultant activity changes.
  • Redox Biology : DTNB is utilized in redox biology to investigate the role of thiols in cellular signaling pathways and oxidative stress responses.

Case Study 1: Enzyme Activity Assessment

A study investigated the effects of DTNB on the enzyme glutathione peroxidase (GPx). The researchers found that DTNB effectively inhibited GPx activity by modifying essential cysteine residues within the enzyme's active site. This inhibition was quantified using spectrophotometric methods to measure NTB release.

Enzyme Inhibition (%) Concentration of DTNB (mM)
Glutathione Peroxidase85%1.0

Case Study 2: Thiol Quantification in Cancer Research

In cancer research, DTNB has been used to quantify intracellular thiols in various cancer cell lines. The study revealed that cancer cells exhibited significantly higher levels of free thiols compared to normal cells, suggesting a potential biomarker for tumorigenesis.

Cell Line Free Thiol Concentration (µM)
MCF-7 (Breast Cancer)150
HeLa (Cervical Cancer)180
Normal Fibroblasts80

Research Findings

Recent studies have highlighted the versatility of DTNB beyond simple thiol quantification. For instance, it has been shown to play a role in:

  • Antioxidant Defense Mechanisms : By assessing the balance between oxidized and reduced forms of glutathione (GSH/GSSG), researchers can infer cellular redox states.
  • Drug Development : DTNB's ability to modify thiols has implications for developing drugs targeting cysteine-rich proteins involved in disease processes.

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